Cbz-N-amido-PEG2-acid
Overview
Description
Cbz-N-amido-PEG2-acid is a polyethylene glycol (PEG) derivative containing a carbobenzoxy (Cbz)-protected amino group and a terminal carboxylic acid. This compound is commonly used in bioconjugation and drug delivery applications due to its hydrophilic PEG spacer, which increases solubility in aqueous media .
Mechanism of Action
Target of Action
Cbz-N-amido-PEG2-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This reaction is commonly used for bioconjugation, a process that involves joining two biomolecules together.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This can lead to the modification of target biomolecules, potentially altering their structure and function. The exact molecular and cellular effects would depend on the specific targets and the biological context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or DCC is necessary for the compound to form an amide bond with primary amine groups . Additionally, the compound’s hydrophilic PEG spacer can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid of Cbz-N-amido-PEG2-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The protected amine can be deprotected under acidic conditions .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves the formation of stable amide bonds with primary amine groups . This property makes it a valuable tool in bioconjugation, where it can be used to link various biomolecules together.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-N-amido-PEG2-acid can be synthesized through a multi-step process involving the protection of the amino group with a carbobenzoxy (Cbz) group and the attachment of a PEG spacer. The terminal carboxylic acid can be introduced through esterification or amidation reactions. Common reagents used in these reactions include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for coupling with amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes the protection of the amino group, PEGylation, and final deprotection steps. The product is then purified using techniques such as column chromatography or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Cbz-N-amido-PEG2-acid undergoes several types of chemical reactions, including:
Amidation: The terminal carboxylic acid reacts with primary or secondary amines in the presence of activators like EDC or DCC to form stable amide bonds
Deprotection: The Cbz-protected amino group can be deprotected under acidic conditions to expose the free amine.
Common Reagents and Conditions
Amidation: EDC or DCC as activators, often in the presence of N-hydroxysuccinimide (NHS) to form NHS esters, which react with amines to form amides
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), to remove the Cbz protecting group.
Major Products
Scientific Research Applications
Cbz-N-amido-PEG2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of bioconjugates and PEGylated compounds
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents
Industry: Utilized in the production of PEGylated proteins and peptides for various industrial applications
Comparison with Similar Compounds
Cbz-N-amido-PEG2-acid is unique due to its combination of a Cbz-protected amino group and a terminal carboxylic acid. Similar compounds include:
Cbz-N-amido-PEG-acid: Contains a similar structure but with different PEG chain lengths.
Cbz-NH-PEG2-C2-acid: Another PEG-based linker with a Cbz-protected amino group and a carboxylic acid.
Compared to these compounds, this compound offers a balance of solubility and reactivity, making it suitable for a wide range of bioconjugation and drug delivery applications .
Properties
IUPAC Name |
3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c17-14(18)6-8-20-10-11-21-9-7-16-15(19)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMNIRHPTPYIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1334177-88-6 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[(phenylmethoxy)carbonyl]amino]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1347750-76-8 | |
Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 11-oxo-13-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.